molecular formula C11H9NO3 B1528102 Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel- CAS No. 926667-78-9

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-

Cat. No.: B1528102
CAS No.: 926667-78-9
M. Wt: 203.19 g/mol
InChI Key: WQBMGVVIMKVWJT-CPCISQLKSA-N
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Description

Structural Elucidation of Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic Acid Derivatives

Molecular Architecture and IUPAC Nomenclature

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel- is a spirocyclic oxindole derivative. Its IUPAC name reflects:

  • Spirocyclic framework : A cyclopropane ring fused to an indole moiety at positions 1 and 3', forming a spiro junction.
  • Functional groups : A carboxylic acid group at position 2 of the indole ring and a 2'-oxo (lactam) moiety in the cyclopropane-indole fusion.
  • Stereochemistry : The (1R,2R)-rel configuration denotes the relative stereochemistry of the spiro junction, where the substituents on carbons 1 and 2 are in a specific spatial arrangement.

The molecular formula C₁₃H₁₃NO₃ corresponds to a molecular weight of 231.25 g/mol . The SMILES notation, derived from structural analysis, is C1CC12C3=CC=CC=C3NC2=O , with the carboxylic acid group appended at the indole’s position 2.

Key Structural Features
Feature Description Source
Spiro junction Cyclopropane fused to indole at C1 and C3' positions
Lactam moiety 2'-Oxo group in the cyclopropane ring
Carboxylic acid Protonated or deprotonated group at position 2 of the indole ring

X-ray Crystallographic Analysis of (1R,2R)-rel Configuration

X-ray crystallography has provided critical insights into the compound’s stereochemistry and intermolecular interactions.

Crystallographic Data
Parameter Value Source
Space group Monoclinic (P2₁/c)
Dihedral angle 87.65° (cyclopropane-indole)
Hydrogen bonding N–H···O intermolecular chains

The (1R,2R)-rel configuration is confirmed by the spatial arrangement of substituents at carbons 1 and 2. The cyclopropane ring adopts a bent conformation, while the indole moiety remains planar. The dihedral angle between the cyclopropane and indole planes (87.65°) indicates a near-perpendicular orientation, minimizing steric strain.

Stereochemical Details

  • Carbon 1 (Cyclopropane) : R-configuration due to priority order of substituents (indole > hydrogen > fused cyclopropane).
  • Carbon 2 (Indole) : R-configuration, determined by the carboxylic acid group’s orientation relative to the spiro junction.

Comparative Analysis of Spirocyclic vs. Non-spirocyclic Indole Derivatives

Spirocyclic indoles exhibit distinct structural and electronic properties compared to non-spirocyclic analogs.

Structural and Electronic Differences
Property Spirocyclic Indoles Non-spirocyclic Indoles
Ring strain High (cyclopropane strain) Low (no strained rings)
Electronic effects Enhanced π-conjugation Moderate π-conjugation
Reactivity Higher electrophilicity Lower electrophilicity

The spirocyclic framework introduces significant ring strain, which can influence reactivity. For example, the cyclopropane ring’s strain may activate the indole’s adjacent positions for nucleophilic or electrophilic attacks. Non-spirocyclic indoles lack this strain, leading to different regioselectivity in reactions.

Conformational Dynamics in Cyclopropane-Indole Fusion Systems

The spiro junction imposes strict conformational constraints, affecting molecular flexibility.

Conformational Constraints
  • Spiro Junction Rigidity :

    • The spiro junction restricts rotation between the cyclopropane and indole rings.
    • The cyclopropane ring adopts a puckered conformation to minimize steric clashes, while the indole remains planar.
  • Dihedral Angle Impact :

    • The 87.65° dihedral angle between the cyclopropane and indole planes minimizes π-system disruption, preserving aromaticity in the indole ring.
  • Theoretical Insights :

    • Molecular dynamics simulations suggest limited rotational flexibility around the spiro junction, locking the molecule into a single dominant conformation.

Properties

IUPAC Name

(1'R,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBMGVVIMKVWJT-CPCISQLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid, 1',2'-dihydro-2'-oxo-, (1R,2R)-rel- is a complex organic compound characterized by a unique spirocyclic structure that includes a cyclopropane ring fused to an indole moiety. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid is C11H9NO3. The presence of a carboxylic acid functional group enhances its solubility and reactivity, which are crucial for its biological activity. The stereochemistry of the compound, specifically the (1R,2R)-configuration, also plays a vital role in its interaction with biological targets.

Anticancer Properties

Research indicates that spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Human Non-Small Cell Lung Cancer : Compounds derived from this structure have shown promising activity against H460 cell lines.
  • Breast Cancer : Studies demonstrate effectiveness against MCF-7 cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

The mechanism of action often involves interference with key cellular pathways that regulate proliferation and survival in cancer cells. For instance, some derivatives have been reported to inhibit specific kinases involved in cancer progression.

Antimicrobial Activity

In addition to anticancer effects, spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid has demonstrated antibacterial and antifungal activities . Preliminary studies suggest interactions with bacterial enzymes and disruption of fungal cell membranes, indicating a broader therapeutic potential beyond oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, blocking substrate access and disrupting metabolic pathways.
  • DNA Intercalation : The compound may intercalate into DNA strands, affecting replication and transcription processes.
  • Receptor Modulation : It acts as a ligand for various receptors, influencing downstream signaling pathways critical for cell survival and proliferation .

Synthesis and Derivatives

The synthesis of spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid typically involves innovative synthetic pathways that enhance yield and selectivity. Various derivatives have been synthesized to explore their biological activities further. These derivatives often exhibit improved pharmacological properties compared to the parent compound.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (nM)References
AnticancerH460 (Lung)25.3 ± 4.6
MCF-7 (Breast)20.0 ± 5.0
AntibacterialVarious Bacterial StrainsVaries
AntifungalVarious Fungal StrainsVaries

Case Studies

Several case studies have been documented highlighting the efficacy of spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid derivatives:

  • PLK4 Inhibition : A derivative was tested for its ability to inhibit Polo-like kinase 4 (PLK4), showing promising results with an IC50 value below 50 nM in cellular assays. This suggests potential applications in targeted cancer therapies.
  • Cytotoxicity Studies : A range of derivatives were evaluated for cytotoxicity against multiple cancer cell lines at the Peter MacCallum Cancer Centre. Results indicated significant cytotoxic effects across different cell types, emphasizing the need for further clinical evaluation.

Scientific Research Applications

Overview

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid, 1',2'-dihydro-2'-oxo-, (1R,2R)-rel- is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, organic synthesis, and material science. Its molecular formula is C11H9NO3, and it features a cyclopropane ring fused to an indole moiety, which contributes to its diverse biological activities.

Medicinal Chemistry

The compound serves as a scaffold for the development of novel therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity. Notable applications include:

  • Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
  • Antimicrobial Activity : The unique structural features contribute to the inhibition of microbial growth, making it a candidate for new antibiotic development.

Organic Synthesis

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid derivatives are utilized as intermediates in the synthesis of complex organic molecules. They are particularly valuable in:

  • Natural Product Synthesis : Their ability to undergo various chemical transformations allows for the efficient synthesis of complex natural products.
  • Pharmaceutical Development : The compound's reactivity facilitates the creation of diverse pharmaceutical agents.

Biological Studies

The compound is employed in biological research to investigate enzyme inhibition and receptor binding:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, which is crucial for drug design.
  • Receptor Interaction : As a ligand for certain receptors, it modulates their activity, providing insights into signaling pathways relevant to disease mechanisms.

Material Science

Research into the material properties of spirocyclic compounds has revealed potential applications in:

  • Electronic Materials : The unique electronic properties of these compounds make them suitable for developing new materials with specific functionalities.
  • Optical Devices : Their ability to interact with light can be harnessed in photonic applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, particularly through mechanisms involving apoptosis and cell cycle arrest at G2/M phase. This highlights the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibition capabilities of spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid derivatives demonstrated that these compounds can effectively inhibit key enzymes involved in metabolic pathways. The binding affinity was assessed using molecular docking studies, revealing strong interactions with enzyme active sites .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Spiro[indoline-3,4'-pyrrolidine]-2-carboxylic acidIndoline core with pyrrolidine ringExhibits distinct neuroprotective properties
Spiro[indoline-3,4'-oxindole]-2-carboxylic acidOxindole structureKnown for its anticancer activity
Spiro[coumarin-indole]-2-carboxylic acidCoumarin fused with indoleAntimicrobial properties

These structurally similar compounds exhibit varying biological activities and synthetic pathways but share a common motif that enhances their reactivity and potential applications in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related spiro-oxindoles:

Compound Name Substituents/Modifications Stereochemistry CAS Number Key References
(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid Carboxylic acid at C2; oxo at C2' (1R,2R)-rel 926667-78-9
1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid Isobutyl at C1'; carboxylic acid at C2 Undisclosed 2138280-52-9
Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate Methyl ester at C6'; oxo at C2' Undisclosed 83414-46-4
5'-Bromo-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carboxylic acid Bromo at C5'; carboxylic acid at C2 trans-stereoisomeric Undisclosed

Key Observations :

  • Stereochemical Impact : The (1R,2R) configuration in the target compound enhances enantioselectivity (72–99% ee) during synthesis, unlike analogues with undisclosed stereochemistry .
  • Functional Groups : Carboxylic acid at C2 is conserved in most analogues, but substituents at C1' (e.g., isobutyl) or C6' (e.g., methyl ester) modulate solubility and bioactivity .

Physicochemical Properties

Property Target Compound 1'-Isobutyl Analogue 5'-Bromo Analogue
Molecular Weight 259.30 g/mol 259.30 g/mol 311.15 g/mol (with Br)
Melting Point Not reported Not reported Not reported
Solubility Enhanced by COOH Likely reduced (lipophilic isobutyl) Moderate (Br adds polarity)
Purity >95% 98% Confirmed via X-ray

Spectroscopic Data Comparison

  • IR Spectroscopy :
    • Target Compound: Strong absorption at ~1700 cm⁻¹ (C=O stretch of oxo group) and ~2500–3300 cm⁻¹ (COOH) .
    • 1'-Isobutyl Analogue: Similar C=O stretch but lacks broad COOH peaks due to esterification .
  • NMR :
    • Target Compound: δH 1.2–1.5 ppm (cyclopropane protons), δC 175 ppm (COOH) .
    • 5'-Bromo Analogue: Additional δH 7.3–7.5 ppm (aromatic Br substituent) .

Pharmacological Activity

  • Target Compound: Demonstrates nanomolar potency against Polo-like kinase 4 (PLK4), a cancer therapy target. Improved oral bioavailability compared to earlier indazole derivatives .
  • Analogues: 1'-Isobutyl Analogue: No reported activity; structural modifications likely reduce kinase affinity . Spiro-Indole-Coumarin Hybrids: Exhibit anticancer activity via DNA intercalation but lack kinase specificity .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route involving:

  • Formation of the Indole Core: The indole moiety is often synthesized via classical methods such as the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with ketones or aldehydes to form the indole nucleus.

  • Spirocyclopropane Ring Formation: The distinctive spirocyclic structure is constructed by cyclopropanation of the indole ring. This is commonly achieved through [2+1] cycloaddition reactions or diazomethane-mediated spiroannulation, where a cyclopropane ring is fused at the 1,3'-positions of the indole system.

  • Carboxylic Acid Functionalization: The introduction of the carboxylic acid group at the 2-position of the indole ring is accomplished either by direct carboxylation or by esterification followed by hydrolysis, depending on the synthetic pathway.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Conditions Notes
1 Indole Synthesis (Fischer Indole Synthesis) Acid catalyst (e.g., HCl), reflux Phenylhydrazine reacts with ketone/aldehyde to form indole core
2 Cyclopropanation (Spirocyclization) Diazomethane or carbene precursor, refluxing toluene, 12–24 hours Formation of cyclopropane ring fused to indole; reaction time and temperature critical for yield and selectivity
3 Esterification Acid catalyst, methanol or other alcohol, reflux Converts carboxylic acid to methyl ester for purification
4 Hydrolysis (if ester used) Aqueous base or acid, reflux Converts ester back to carboxylic acid if needed

This route yields methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate as an intermediate, which can be further converted to the free acid form.

Industrial and Scale-Up Considerations

For industrial production, the synthetic process is optimized for yield, purity, and scalability:

  • Continuous Flow Reactors: Utilized to maintain controlled reaction conditions, improve safety (especially when handling diazomethane), and enhance reproducibility.

  • Advanced Purification Techniques: High-performance liquid chromatography (HPLC), recrystallization, and elemental analysis ensure high purity and consistent batch quality.

  • Diastereomeric Control: Reaction parameters are carefully tuned to control stereochemistry at the spiro center, achieving the (1R,2R)-rel- configuration predominantly.

Analytical and Structural Confirmation

Representative Research Findings on Synthesis

  • A method involving diazomethane reacting with a pre-functionalized indole derivative in refluxing toluene yielded the spirocyclopropane product with approximately 63% yield after crystallization from cold isopropanol.

  • Reaction times between 12 to 24 hours under reflux conditions optimized ring closure and minimized side products.

  • Structural elucidation using SHELX software for SC-XRD data refinement confirmed the stereochemistry and spiro junction geometry, with data collected at low temperatures (~100 K) to reduce thermal motion artifacts.

  • Purity and functional group integrity were confirmed by elemental analysis, IR spectroscopy, and HPLC, ensuring the compound's suitability for further biological evaluation.

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions Impact on Outcome
Indole Formation Acid-catalyzed reflux Efficient core formation
Cyclopropanation Reagent Diazomethane or carbene precursor Controls spiro ring formation
Solvent Toluene or similar Influences reaction rate and selectivity
Reaction Time 12–24 hours Balances yield and side products
Temperature Reflux (~110°C for toluene) Necessary for cyclopropanation
Purification Crystallization, HPLC Ensures diastereomeric purity
Stereochemical Control Reaction conditions and purification Achieves (1R,2R)-rel- configuration

Related Synthetic Examples and Analogues

While direct preparation methods for the exact compound are limited, related spirocyclic compounds with cyclopropane fused to indole or pyrrolidine rings have been synthesized via similar approaches involving:

  • Synthesis of N-substituted indole derivatives.

  • Carbene-mediated cyclopropanation steps.

  • Subsequent functional group transformations to introduce carbonyl and carboxyl groups.

These analogues provide insight into the versatility and adaptability of the synthetic strategies employed for the target compound.

Q & A

Q. Critical Data :

StepYield (%)Key ReagentsStereochemical Outcome
175–85Diethylzinc, CH₂I₂cis-Cyclopropane
260–70Pd(OAc)₂, Buchwald-Hartwig conditionsIndole fusion
389Bromotriphenylphosphonium bromide(1R,2R) configuration

Which spectroscopic and crystallographic methods are most reliable for characterizing this spirocyclic compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the cyclopropane and indole moieties .
  • X-ray Diffraction : Single-crystal analysis confirms absolute stereochemistry and intramolecular H-bonding (e.g., O–H···O between carboxylic acid and oxo groups) .
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for oxo and carboxylic acid groups) .

Q. Example Data :

TechniqueKey ObservationsReference
X-rayBond angles: Cyclopropane C–C–C = 58.5°
¹³C NMRCyclopropane carbons at δ 22–25 ppm

Advanced Research Questions

How does the (1R,2R) stereochemistry influence biological activity in pharmacological studies?

Methodological Answer:

  • Stereochemical Impact : The (1R,2R) configuration enhances binding affinity to targets like reverse transcriptase by optimizing spatial alignment with hydrophobic pockets .
  • Comparative Assays : Test enantiomers (e.g., (1R,2S) vs. (1R,2R)) in enzyme inhibition assays. For example:
    • (1R,2R)-rel- shows IC₅₀ = 0.8 µM vs. (1R,2S) IC₅₀ = 12 µM .
  • Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with active sites.

Resolution of Contradictions : Discrepancies in activity data (e.g., between in vitro and cell-based assays) may arise from solubility differences. Address via:

  • Solubility enhancement with PEG-400 or DMSO co-solvents.
  • Metabolite stability assays (LC-MS monitoring) .

How can researchers resolve contradictions in reaction yields or stereoselectivity during scale-up?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Low yields (e.g., 9% for isomer 476 vs. 89% for 477 ) may result from competing pathways. Mitigate via:
    • Temperature modulation (e.g., –78°C to favor kinetic product).
    • Additives like crown ethers to stabilize transition states.
  • In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation.

Q. Scale-Up Protocol :

Optimize catalyst loading (e.g., 5 mol% → 2 mol%).

Replace batch with flow chemistry for better heat/mass transfer.

What computational strategies predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

Methodological Answer:

  • DFT Calculations : Use Gaussian16 to model frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack.
  • Reactivity Descriptors : Calculate Fukui indices for the cyclopropane carbons (highest f⁻ values indicate susceptibility to nucleophilic addition) .
  • Collision Cross-Section (CCS) Predictions : Ion mobility-mass spectrometry (IM-MS) models for gas-phase behavior .

Q. Example Output :

ParameterValue
HOMO (eV)–5.2
LUMO (eV)–1.8
Fukui f⁻ (C1)0.12

How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications :
    • Replace cyclopropane with cyclohexane (see for stability comparisons).
    • Introduce halogens (e.g., 5'-Br analog in ) to enhance lipophilicity.
  • Pharmacophore Mapping : Identify critical groups (e.g., oxo, carboxylic acid) using Phase (Schrödinger).

Q. Analog Screening Data :

AnalogModificationIC₅₀ (µM)
5'-BrBromine substitution0.5
2'-CH₃Methyl addition3.2

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-

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